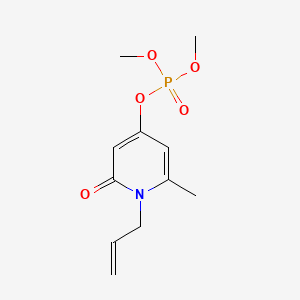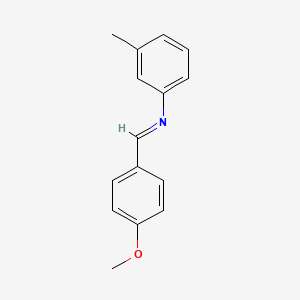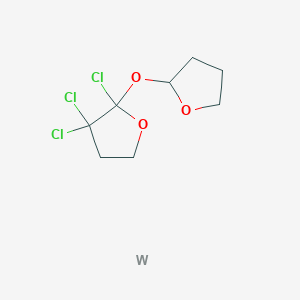
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tungsten, a transition metal, which imparts distinct reactivity and stability to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten typically involves the reaction of tungsten hexachloride with 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction can produce tungsten hydrides. Substitution reactions can result in the formation of various organotungsten compounds.
Applications De Recherche Scientifique
2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten exerts its effects involves the interaction of the tungsten center with various molecular targets. The compound can form coordination complexes with enzymes and other proteins, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve redox reactions and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Niobium,2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane–molybdenum
Uniqueness
Compared to similar compounds, 2,3,3-Trichloro-2-(oxolan-2-yloxy)oxolane;tungsten exhibits unique reactivity due to the presence of tungsten. Tungsten’s high atomic number and ability to form stable complexes make this compound particularly useful in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
18131-65-2 |
|---|---|
Formule moléculaire |
C8H11Cl3O3W |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane;tungsten |
InChI |
InChI=1S/C8H11Cl3O3.W/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
Clé InChI |
MUNHABOMIUAEFR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



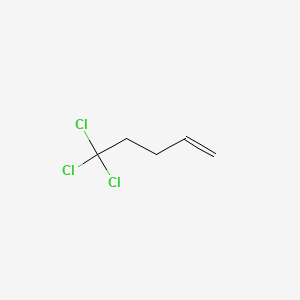
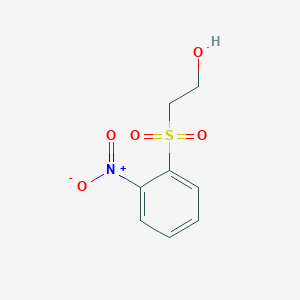
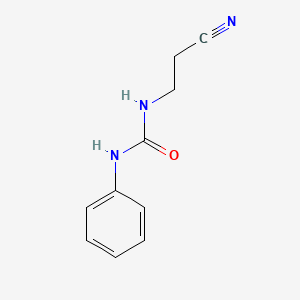


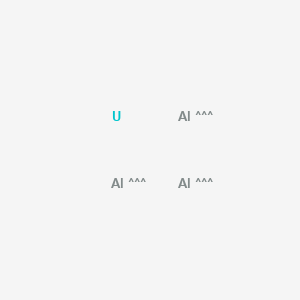
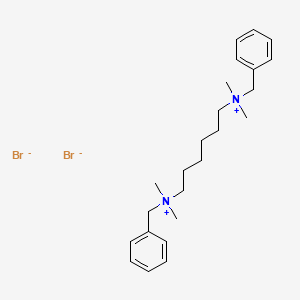
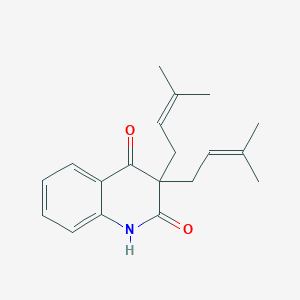
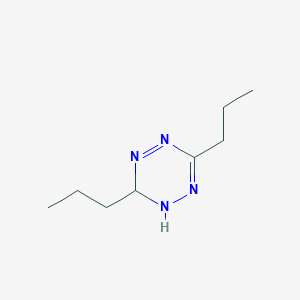
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
